O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate is a complex organic compound with the molecular formula CHNO and a molecular weight of 283.32 g/mol. This compound is classified as a spirocyclic compound due to its unique structural features, which include a spiro connection between two rings and the presence of nitrogen in its structure. The compound is cataloged under the CAS number 2608907-04-4, which is essential for identifying chemical substances in various databases.
The synthesis of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate typically involves multi-step organic reactions that may include cyclization, functional group transformations, and the use of protecting groups. While specific synthetic routes are not detailed in the search results, compounds with similar structures often utilize methods such as:
The technical details of these methods would include reaction conditions such as temperature, solvent choice, and catalysts used, which are critical for optimizing yields and purity.
The structure of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate can be represented as follows:
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate can participate in various chemical reactions typical for compounds with carboxylate groups and nitrogen functionalities:
The specific reaction pathways would depend on the functional groups present and their reactivity under different conditions.
The mechanism of action for compounds like O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate typically involves interactions at a molecular level that can lead to biological or chemical activity. For instance:
Data regarding specific biological mechanisms would require empirical studies to elucidate its pharmacodynamics or biochemical pathways.
While detailed physical properties such as density and boiling point were not provided in the search results, general characteristics can be inferred:
O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate may have potential applications in various scientific fields:
The synthesis of O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate (CAS 2608907-04-4) relies on strategic ring-forming reactions to construct its distinctive spiro[2.5]octane architecture. The core assembly typically employs cyclopropane ring formation through intramolecular nucleophilic displacement or carbene insertion methodologies. One validated route involves a Horner-Wadsworth-Emmons olefination reaction between a phosphonium ylide and a carbonyl precursor, followed by intramolecular cyclization to form the strained spirocyclic system [9]. This approach capitalizes on the ring strain of cyclopropane to drive the reaction thermodynamics while maintaining functional group compatibility for subsequent derivatization.
Alternative pathways utilize aziridine or azetidine precursors that undergo ring expansion via catalytic [3+2] cycloadditions. These methods benefit from the commercial availability of starting materials like tert-butyl 3-oxoazetidine-1-carboxylate, which can be transformed into spirocyclic intermediates through formylmethylene triphenylphosphorane-mediated chain extension [6]. The resulting exocyclic alkene intermediates then undergo stereoselective cyclopropanation using diazomethane or ethyl diazoacetate under copper catalysis. Recent optimizations have achieved the complete spiro scaffold in 3-5 steps with overall yields of 28-42%, representing significant improvements over earlier routes that suffered from poor regiocontrol during cyclopropane ring formation [3] [9].
Table 1: Comparative Synthetic Routes to the 4-Azaspiro[2.5]octane Core
Strategy | Key Steps | Yield (%) | Advantages |
---|---|---|---|
Phosphorus Ylide Cyclization | Horner-Wadsworth-Emmons → Intramolecular SN2 | 42 | High stereoselectivity, scalable |
Aziridine Expansion | Ring strain-driven rearrangement | 28 | Fewer steps, commercial starting materials |
Diazo Cyclopropanation | Metal-catalyzed carbene insertion | 37 | Functional group tolerance |
Post-cyclization functionalization involves selective esterification at the 4 and 7 positions. The tert-butoxycarbonyl (Boc) group is typically introduced first using di-tert-butyl dicarbonate under Schotten-Baumann conditions, providing the N-protected intermediate in 85-92% yield. Subsequent C7 esterification employs methyl chloroformate with DMAP catalysis, achieving >95% regioselectivity for the carboxylate position [3]. The 6-oxo group is either preserved from the precursor ketone or installed via Jones oxidation of a secondary alcohol intermediate. Final purification via silica gel chromatography or recrystallization delivers the target compound with ≥97% purity, as verified by HPLC and NMR spectroscopy [1] [3].
Regioselective esterification of the 4-azaspiro[2.5]octane system presents unique challenges due to the steric encumbrance around the nitrogen atom and differential reactivity between the carboxylic acid positions. The Boc protection at N4 employs Lewis acid catalysts like scandium(III) triflate (10 mol%) to accelerate carbamate formation while suppressing N-alkylation side products [6]. This method achieves complete conversion within 2 hours at 0°C in dichloromethane, significantly outperforming uncatalyzed reactions that require 12-24 hours at room temperature.
Methyl ester installation at C7 demonstrates pronounced solvent dependence:
The optimized protocol uses dimethylaminopyridine (DMAP, 20 mol%) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a 3:1 DMF:toluene mixture, enabling quantitative conversion within 4 hours. This catalytic system prevents epimerization at the spiro-configured carbon centers while maintaining the integrity of the acid-sensitive cyclopropane ring [1] [3].
Table 2: Catalytic Systems for Azaspiro Scaffold Functionalization
Reaction Type | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
N-Boc Protection | Sc(OTf)₃ (10 mol%) | 0 | >99 | >99 |
C7 Methyl Esterification | DMAP (20 mol%)/EDC | 25 | 100 | 97 |
Ketone Reduction | Ru-BINAP (0.5 mol%) | 65 | 95 | 89 ee |
Reductive Amination | NaBH₃CN/AcOH | 25 | 85 | 92 |
For late-stage diversification, chemoselective transformations leverage the differential reactivity of the ester groups. The tert-butyl ester undergoes acid-mediated deprotection (TFA/CH₂Cl₂, 0°C) without affecting the methyl ester or cyclopropane ring. Conversely, the methyl ester can be selectively hydrolyzed using LiOH in THF/H₂O (4:1) at 0°C, preserving the Boc group intact [1] [8]. These orthogonal deprotection strategies enable the synthesis of mono-acid intermediates for amide coupling or further functionalization, making the compound a versatile building block for pharmaceutical synthesis.
The spiro[2.5]octane system exhibits complex stereoelectronic effects that influence both its synthetic accessibility and functional group reactivity. While the parent compound (CAS 2608907-04-4) lacks chiral centers, its synthetic precursors and derivatives frequently require stereoselective strategies. The cyclopropane ring fusion creates significant torsional strain (≈27 kcal/mol), which profoundly impacts facial selectivity during nucleophilic additions or reductions [6] [9].
Three key approaches enable stereocontrol in this scaffold:
Reduction of the 6-oxo group exemplifies stereoelectronic challenges. Uncontrolled reduction yields a 55:45 mixture of cis/trans alcohols due to similar steric environments. However, CBS-catalyzed borane reduction achieves 89% ee for the (S)-alcohol by leveraging the concave-convex topology of the spiro system [6]. The stereochemical outcome correlates with the cyclopropane ring orientation: nucleophiles approach antiperiplanar to the fused cyclopropyl bond, minimizing torsional strain.
For derivatives like O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS 2865115-28-0), crystallographic analysis confirms that the hydroxyl group adopts an equatorial-equatorial orientation despite significant ring strain. This preference results from destabilizing syn-pentane interactions in alternative conformations [8]. Such structural insights guide the rational design of stereoselective reactions for this spirocyclic framework.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7